Isopyrazam

Overview

Description

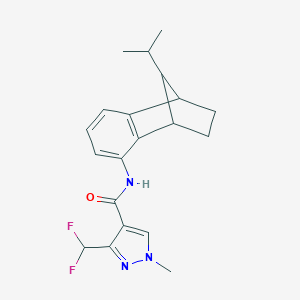

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide with the ISO common name for a mixture of syn- and anti-isomers of 3-(difluoromethyl)-1-methyl-N-(1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl)pyrazole-4-carboxamide . It acts by disrupting fungal energy production via SDH enzyme inhibition in mitochondria . Key applications include control of powdery mildew, leaf spot diseases, and other fungal pathogens in crops like cereals, tomatoes, cucumbers, and kiwifruit .

This compound exhibits stereoselective bioactivity, with the trans-1S,4R,9R-(+)-isomer showing the highest antifungal activity against pathogens such as Sclerotinia sclerotiorum and Podosphaera xanthii due to stronger binding to the SDH ubiquitin-binding site .

Preparation Methods

The synthesis of Isopyrazam involves several steps, including the preparation of its syn- and anti-isomers. The general synthetic route includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with [9-(1-hydroxyl-1-methylethyl)-(1RS, 4RS, 9RS)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl] amide . Industrial production methods typically involve homogenization with a mixture of acetonitrile and water, followed by clean-up with solid phase extraction or centrifugation and dilution .

Chemical Reactions Analysis

Environmental Degradation Pathways

Isopyrazam undergoes photodegradation and hydrolysis , with half-lives influenced by environmental conditions:

Photodegradation Kinetics |

---|---

| Half-life (pH 7, 25°C) | 54.3 days |

| Quantum Yield | 1.01 × 10<sup>-5</sup> |

| Major Degradates | CSAA798670, CSCC210616 |

Hydrolysis Rates |

---|---

| pH 4–9 (25°C) | Stable for 30 days |

| pH 7 (50°C) | DT<sub>50</sub> = 5 days |

Metabolic Pathways

In biological systems, this compound undergoes hydroxylation and N-demethylation :

Primary Metabolic Steps |

---|---

- Hydroxylation of the bicyclic-isopropyl moiety |

- Oxidation to carboxylic acids or hydroxylated derivatives |

- Conjugation (glucuronidation/sulfation) of metabolites |

Key Metabolites |

---|---

| CSCD459488 | N-demethylated derivative |

| CSAA798670 | Hydroxylated bicyclic-isopropyl metabolite |

Regulatory and Environmental Fate

This compound’s persistence in soil and water systems is critical for ecological risk assessment:

Soil Degradation |

---|---

| Half-life (clay loam) | 35.5 days |

| Leaching Potential | Low (log K<sub>oc</sub> = 3.4) |

Aquatic Behavior |

---|---

| Water-Sediment DT<sub>50</sub> | 150–200 days |

| Bioaccumulation Factor | <10 |

Scientific Research Applications

Introduction to Isopyrazam

This compound is a chiral compound classified as a broad-spectrum fungicide, primarily used in agricultural practices to control various fungal diseases in crops. Its unique chemical structure, belonging to the ortho-substituted phenyl amides, allows it to exhibit effective fungicidal properties against a wide range of pathogens. This article delves into the applications of this compound, focusing on its efficacy in agriculture, environmental impact, and toxicological assessments.

Agricultural Applications

This compound is primarily utilized in the agricultural sector for its fungicidal properties. It is effective against several fungal diseases affecting crops such as wheat, grapes, and lettuce. The following table summarizes its primary applications:

| Crop Type | Target Diseases | Application Method | Efficacy Observations |

|---|---|---|---|

| Wheat | Septoria tritici, Fusarium | Foliar spray | Significant reduction in disease severity |

| Grapes | Botrytis cinerea | Foliar spray | Enhanced fruit quality and yield |

| Lettuce | Downy mildew | Foliar spray | Improved plant health |

Efficacy Studies

Research has demonstrated that this compound enhances photosystem II (PSII) photochemistry efficiency when applied to crops. A study indicated that the application of this compound and epoxiconazole improved PSII efficiency as early as four hours post-application, indicating rapid action against fungal pathogens .

Degradation and Persistence

The environmental fate of this compound has been studied extensively. It undergoes microbial degradation in soil, with kinetics revealing significant transformation products that may influence its persistence in the environment. Understanding these degradation pathways is crucial for assessing potential environmental risks associated with its use .

Toxicological Assessments

Toxicological studies have shown that this compound exhibits low acute toxicity levels. The LD50 values indicate that it has a relatively high safety margin for non-target organisms. For example, dermal application studies reported an LD50 greater than 5000 mg/kg body weight . Chronic exposure studies have also been conducted to evaluate potential long-term health effects.

Key Findings from Toxicological Studies

- Genotoxicity : this compound was found unlikely to be genotoxic based on a series of in vitro and in vivo assays .

- Carcinogenicity : In rodent studies, while liver adenomas were observed at high doses in female rats, no carcinogenic effects were noted in male rats or mice .

- Reproductive Toxicity : Two-generation studies indicated some adverse effects on body weight and liver health at higher dietary concentrations .

Case Study 1: Wheat Disease Management

In a controlled field trial, this compound was applied to wheat crops affected by Septoria tritici. The results showed a marked decrease in disease incidence compared to untreated controls. The study concluded that this compound could significantly improve yield and quality by managing this common fungal threat effectively.

Case Study 2: Grapes Quality Improvement

Another study focused on grape production showed that applying this compound reduced the incidence of Botrytis cinerea, leading to higher quality grapes with lower spoilage rates during storage. This case highlighted its importance not only for yield but also for post-harvest quality.

Mechanism of Action

Isopyrazam exerts its effects by inhibiting succinate dehydrogenase (SDH), an enzyme that is part of the tricarboxylic acid cycle and the mitochondrial electron transport chain . This inhibition disrupts the energy metabolism of fungal cells, leading to their death . The stereoselective bioactivity of this compound is largely dependent on the differential binding ability of its isomers to the SDH ubiquitin-binding site .

Comparison with Similar Compounds

Comparison with Similar SDHI Fungicides

Chemical Structure and Mode of Action

Isopyrazam belongs to the pyrazole carboxamide class of SDHIs, characterized by a pyrazole ring linked to a carboxamide group via a benzene bridge. Structurally similar SDHIs include:

- Benzovindiflupyr : Contains a trifluoromethylpyrazole group.

- Sedaxane : Features a bicyclic amine moiety.

- Bixafen and Fluxapyroxad : Share the pyrazole-carboxamide core but differ in substituents .

All SDHIs inhibit fungal respiration by binding to the ubiquinone site of SDH (Complex II), blocking electron transfer . However, structural variations influence binding affinity, spectrum, and non-target toxicity. For example, molecular docking studies show that this compound’s trans-1S,4R,9R isomer has superior binding to SDH compared to Sedaxane or Benzovindiflupyr .

Efficacy Against Target Pathogens

- Synergistic Effects : this compound combined with azoxystrobin and chitosan enhances kiwi leaf spot control (86.83% efficacy) by boosting plant resistance enzymes (e.g., CAT, POD) and reducing oxidative stress (MDA levels) .

Environmental and Toxicological Profiles

Aquatic Toxicity

- Degradation : this compound is primarily degraded by soil microbes (e.g., Bacillus sp. A01) via hydroxylation and epoxidation, but its metabolite CSCD459488 persists >100 days .

- Carcinogenicity: this compound and Sedaxane are hepatocarcinogenic in rats, unlike Benzovindiflupyr .

Regulatory Status

- EU : this compound was withdrawn in 2021 due to failure to meet reapproval criteria (Article 4, Regulation EC 1107/2009) .

- Japan : Revised MRLs for this compound in 2024, increasing limits for stone fruits (6 mg/kg) and honey (0.05 mg/kg) .

- Codex : Maintains MRLs for this compound in cereals and leafy vegetables .

Biological Activity

Isopyrazam is a fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), primarily used in agricultural practices for controlling various fungal diseases. This article explores its biological activity, focusing on its efficacy, mechanisms of action, and interactions with other compounds, supported by data tables and relevant case studies.

This compound functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the energy production process in fungal cells, leading to cell death. The compound is particularly effective against a range of pathogens, including those responsible for leaf spot diseases in crops.

Efficacy in Crop Protection

Recent studies have demonstrated the effectiveness of this compound when used alone or in combination with other agents. For instance, a study highlighted the co-application of this compound with azoxystrobin and chitosan, which significantly enhanced control over leaf spot diseases in kiwifruit. The combination showed a field control efficacy of 86.83% , compared to 78.70% for this compound alone .

Table 1: Efficacy Comparison of this compound Combinations

| Treatment Combination | Control Efficacy (%) |

|---|---|

| This compound + Azoxystrobin + Chitosan | 86.83 |

| This compound Alone | 78.70 |

| Chitosan Alone | 55.33 |

Effects on Plant Physiology

The application of this compound has also been linked to improvements in plant physiological responses. In kiwifruit treated with this compound and chitosan, there was a notable increase in soluble protein levels and resistance enzyme activities, alongside a reduction in malondialdehyde (MDA) levels, indicating lower oxidative stress . These findings suggest that this compound not only protects against pathogens but also promotes overall plant health.

Study on Wheat Plants

A study conducted on winter wheat indicated that the foliar application of this compound improved photosystem II efficiency and biomass yield significantly compared to untreated controls. This improvement was attributed to enhanced photosynthetic activity due to reduced fungal infections .

Comparative Toxicity Studies

In toxicity assessments, this compound demonstrated lower toxicity levels compared to other fungicides like tebuconazole and cyprodinil when tested against Lasiodiplodia theobromae, a common fungal pathogen . The effective concentration (EC50) for this compound was found to be significantly higher than that of its counterparts, indicating a safer profile for non-target organisms.

Residue Levels and Safety

The European Food Safety Authority (EFSA) has reviewed maximum residue levels (MRLs) for this compound, concluding that while residues can be present in crops, they do not pose significant risks to consumers when used according to guidelines . This regulatory oversight ensures that the use of this compound remains safe while providing effective disease control.

Q & A

Basic Research Questions

Q. What standardized in vitro methods are recommended to assess Isopyrazam’s efficacy against fungal pathogens?

Use microtiter plate assays to determine the half-maximal effective concentration (EC50). Prepare serial dilutions of this compound in agar media, inoculate with fungal spores, and measure growth inhibition after 48–72 hours. Compare results to untreated controls and reference fungicides. Sensitivity thresholds are defined as >50% inhibition at 0.30 mg/L for certain pathogens like Alternaria alternata .

Q. How should field trials evaluating this compound’s persistence and efficacy be designed?

Implement randomized block designs with replicates across diverse agroclimatic zones. Monitor environmental variables (temperature, humidity) and apply this compound at recommended rates. Collect leaf/soil samples at intervals (e.g., 0, 7, 14 days post-application) for residue analysis via HPLC. Use non-linear regression models to calculate degradation half-lives .

Q. What statistical approaches are suitable for analyzing this compound dose-response data?

Fit dose-response curves using four-parameter logistic models (e.g., ), where X is the log-transformed concentration and Y is growth inhibition. Calculate EC50 values and confidence intervals using software like R or GraphPad Prism. Validate model assumptions with residual plots .

Q. How can researchers validate analytical methods for quantifying this compound in plant tissues?

Develop HPLC or LC-MS protocols with spike-recovery experiments. Validate precision (RSD <5%), accuracy (recovery 90–110%), and limits of detection (LOD <0.01 mg/kg). Include matrix-matched calibration standards to account for plant-derived interference .

Q. What sampling strategies are effective for monitoring this compound resistance in fungal populations?

Collect isolates from treated and untreated fields using stratified random sampling. Establish baseline sensitivity by testing >100 isolates via microtiter assays. Track shifts in EC50 distributions over time; a 10-fold increase indicates resistance development .

Advanced Research Questions

Q. What molecular techniques identify mutations linked to this compound resistance in fungal pathogens?

Use pyrosequencing to analyze sdhB, sdhC, and sdhD gene regions in resistant isolates. Compare nucleotide sequences to wild-type strains. Validate mutations via site-directed mutagenesis in model fungi (e.g., Saccharomyces cerevisiae) and assess cross-resistance to other SDH inhibitors (e.g., boscalid) .

Q. How can genomic approaches elucidate this compound’s mode of action and resistance mechanisms?

Perform RNA-seq on treated vs. untreated fungal cultures to identify differentially expressed genes (e.g., oxidative stress response pathways). Validate targets using qPCR and protein-ligand docking simulations to predict this compound’s binding affinity to SDH subunits .

Q. What experimental designs assess synergistic interactions between this compound and other fungicides?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy. Confirm results in planta using mixed formulations at sub-lethal doses and model interactions via isobolograms .

Q. How do environmental factors influence this compound’s photodegradation and soil mobility?

Conduct photolysis studies under simulated sunlight (UV-A/UV-B lamps) and analyze degradation products via LC-QTOF-MS. Assess soil adsorption using batch equilibrium methods (e.g., OECD Guideline 106) and correlate results with soil organic matter content using multivariate regression .

Q. What computational methods predict this compound’s environmental fate and non-target toxicity?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions with microcosm studies and aquatic toxicity assays (e.g., Daphnia magna LC50) .

Q. Data Presentation Guidelines

- Tables : Include EC50 values, mutation frequencies, and degradation kinetics in formatted tables with footnotes explaining statistical significance (e.g., ANOVA p-values) .

- Figures : Use scatterplots for dose-response curves, heatmaps for gene expression data, and bar charts for field trial efficacy results. Ensure all figures have error bars and captions detailing methodologies .

Properties

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDZGXBTXBEZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058208 | |

| Record name | Isopyrazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881685-58-1 | |

| Record name | Isopyrazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881685-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopyrazam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881685581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopyrazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.